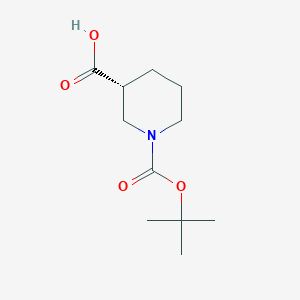

(r)-1-Boc-piperidine-3-carboxylic acid

概要

準備方法

合成経路と反応条件

Boc-D-Nip-OH の調製は、通常、ニペコチン酸のアミノ基を tert-ブチルオキシカルボニル (Boc) 基で保護することを伴います。 これは、ニペコチン酸をトリエチルアミンなどの塩基の存在下でジ-tert-ブチルジカルボネート (Boc2O) と反応させることで達成されます . この反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われます。 生成物はその後、再結晶化またはクロマトグラフィーによって精製されます。

工業生産方法

Boc-D-Nip-OH の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動反応器と連続フローシステムの使用が含まれ、品質と収量の一貫性が確保されます。 反応条件は、廃棄物を最小限に抑え、生産コストを削減するように最適化されています .

化学反応の分析

反応の種類

Boc-D-Nip-OH は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

脱保護: ジクロロメタン中のトリフルオロ酢酸 (TFA) または酢酸エチル中の塩酸 (HCl).

エステル化: ジシクロヘキシルカルボジイミド (DCC) などの脱水剤の存在下でのアルコール.

アミド化: N,N'-ジシクロヘキシルカルボジイミド (DCC) または N,N'-ジイソプロピルカルボジイミド (DIC) などのカップリング剤の存在下でのアミン.

生成される主な生成物

脱保護: ニペコチン酸.

エステル化: Boc 保護ニペコチン酸エステル.

アミド化: Boc 保護ニペコチン酸アミド.

科学研究への応用

Boc-D-Nip-OH は、化学、生物学、医学、産業の分野で広く科学研究に使用されています . いくつかの用途は次のとおりです。

科学的研究の応用

Medicinal Chemistry

(R)-1-Boc-piperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity.

Case Study: Synthesis of PRMT5 Inhibitors

A recent study highlighted the use of this compound in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound was modified to create a series of inhibitors that demonstrated high potency and selectivity in biochemical assays .

Table 1: Potency of PRMT5 Inhibitors Derived from this compound

| Compound ID | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Compound 39 | 2.3 | 103 |

| Compound 40 | 3.1 | 100.9 |

Asymmetric Synthesis

The compound is widely used as a chiral building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

Case Study: Synthesis of Pyrazole Derivatives

In a study focused on synthesizing pyrazole derivatives, this compound was utilized to create novel heterocyclic amino acids. These derivatives exhibited potential as achiral frameworks for drug development .

Table 2: Pyrazole Derivatives Synthesized Using this compound

| Derivative Name | Yield (%) | Biological Activity |

|---|---|---|

| Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | 85 | Moderate |

| tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 90 | High |

Development of Antimicrobial Agents

This compound has also been explored in the development of antimicrobial peptidomimetics, which are designed to mimic natural antimicrobial peptides.

Case Study: Antimicrobial Peptidomimetics

Research has shown that modifications involving this compound result in compounds with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Peptidomimetics Derived from this compound

| Peptidomimetic ID | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| Peptidomimetic A | 4 | 8 |

| Peptidomimetic B | 2 | 6 |

作用機序

Boc-D-Nip-OH の主な作用機序は、ニペコチン酸のアミノ基を Boc 基で保護することです。 この保護により、化学合成中の不要な副反応を防ぎ、特定の条件下での選択的脱保護が可能になります . Boc 基は塩基性条件下では安定していますが、酸性条件下では除去できます。そのため、有機合成における汎用性の高い保護基となっています .

類似化合物の比較

類似化合物

Boc-L-Nip-OH: Boc-D-Nip-OH の L-エナンチオマー。同様の用途に使用されますが、立体化学が異なります.

Boc-L-Pro-OH: Boc 保護プロリン。ペプチド合成に使用される別のアミノ酸誘導体です.

Boc-L-Val-OH: Boc 保護バリン。ペプチドおよびタンパク質の合成に一般的に使用されます.

独自性

Boc-D-Nip-OH は、その特定の立体化学 (R-エナンチオマー) と、ペプチドやその他の複雑な有機分子の合成における応用が特徴です。 その穏和な条件下でアミノ基を保護し、酸性条件下で選択的に除去できる能力により、有機合成において貴重な試薬となっています .

類似化合物との比較

Similar Compounds

Boc-L-Nip-OH: The L-enantiomer of Boc-D-Nip-OH, used in similar applications but with different stereochemistry.

Boc-L-Pro-OH: Boc-protected proline, another amino acid derivative used in peptide synthesis.

Boc-L-Val-OH: Boc-protected valine, commonly used in the synthesis of peptides and proteins.

Uniqueness

Boc-D-Nip-OH is unique due to its specific stereochemistry (R-enantiomer) and its application in the synthesis of peptides and other complex organic molecules. Its ability to protect the amino group under mild conditions and be selectively removed under acidic conditions makes it a valuable reagent in organic synthesis .

生物活性

(R)-1-Boc-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, antimicrobial properties, and its role as a building block in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in organic synthesis. The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.28 g/mol

The Boc group allows selective reactions, making it a versatile intermediate in the synthesis of various pharmaceutical compounds.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABA (γ-aminobutyric acid) uptake system. GABA is the main inhibitory neurotransmitter in the central nervous system, and compounds that influence its uptake can have therapeutic implications for anxiety, epilepsy, and other neurological disorders.

Interaction with GABA Transporters

Research indicates that this compound modulates GABA uptake, potentially affecting synaptic transmission. This modulation can lead to enhanced inhibitory signaling in the brain, providing insights into treatment strategies for various neurological conditions.

1. Neuropharmacological Effects

The compound's ability to interact with GABA transporters suggests potential applications in treating anxiety disorders and epilepsy. Studies have shown that derivatives of piperidine can significantly influence GABAergic signaling pathways, indicating that this compound may exhibit similar effects .

2. Antimicrobial Properties

In addition to its neuropharmacological applications, this compound has been studied for its antimicrobial properties. Compounds with similar piperidine structures are known for their roles as antimicrobial agents. Research suggests that derivatives may exhibit activity against a range of bacteria, including resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles to assess therapeutic viability.

- Mechanistic Studies : Exploring specific molecular targets and pathways involved in its biological activities.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

特性

IUPAC Name |

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXILIHONWRXHFA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349209 | |

| Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163438-09-3 | |

| Record name | 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163438-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Boc-Nip-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。